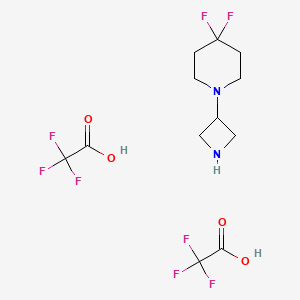
1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an azetidine ring, a piperidine ring with two fluorine atoms, and is stabilized as a ditrifluoroacetic acid salt. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the piperidine ring and subsequent fluorination. The final step involves the formation of the ditrifluoroacetic acid salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of fluorine atoms makes the compound a candidate for nucleophilic substitution reactions, where other groups can replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially different biological activities.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential biological activity is explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological processes by inhibiting or activating key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Azetidin-3-yl)-4-piperidyl methanol ditrifluoroacetic acid salt
- 3-Azetidin-3-yl-4-methyl-1H-pyrazole ditrifluoroacetic acid salt
- 3-(4-Hydroxypiperidin-1-yl)azetidines
Uniqueness
1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt is unique due to the presence of both azetidine and piperidine rings, along with the fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its stability as a ditrifluoroacetic acid salt further enhances its utility in different fields.
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4,4-difluoropiperidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2.2C2HF3O2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;2*3-2(4,5)1(6)7/h7,11H,1-6H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVLNRCKJUZMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133635.png)





![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)benzoic acid](/img/structure/B8133675.png)






